molecular formula C28H38O6 B14242292 1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene) CAS No. 213777-82-3

1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)

Cat. No.: B14242292
CAS No.: 213777-82-3
M. Wt: 470.6 g/mol
InChI Key: BTSPUQYRQURXCV-UHFFFAOYSA-N
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Description

1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane is an organic compound characterized by its unique structure, which includes two 2,6-dimethoxy-4-vinylphenoxy groups attached to an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane typically involves the reaction of 2,6-dimethoxy-4-vinylphenol with 1,8-dibromooctane. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane can undergo various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated derivatives.

    Substitution: Brominated or nitrated phenoxy derivatives.

Scientific Research Applications

1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane involves its interaction with various molecular targets. The vinyl groups can undergo polymerization reactions, forming cross-linked networks that enhance the material properties of polymers. Additionally, the phenoxy groups can interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

    1,8-Bis(2,6-dimethoxyphenoxy)octane: Lacks the vinyl groups, resulting in different reactivity and applications.

    1,8-Bis(4-vinylphenoxy)octane: Lacks the methoxy groups, affecting its solubility and chemical behavior.

Uniqueness: 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical properties. The methoxy groups enhance solubility and stability, while the vinyl groups provide sites for further chemical modification and polymerization.

Properties

CAS No.

213777-82-3

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

IUPAC Name

5-ethenyl-2-[8-(4-ethenyl-2,6-dimethoxyphenoxy)octoxy]-1,3-dimethoxybenzene

InChI

InChI=1S/C28H38O6/c1-7-21-17-23(29-3)27(24(18-21)30-4)33-15-13-11-9-10-12-14-16-34-28-25(31-5)19-22(8-2)20-26(28)32-6/h7-8,17-20H,1-2,9-16H2,3-6H3

InChI Key

BTSPUQYRQURXCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCCCCCCCCOC2=C(C=C(C=C2OC)C=C)OC)OC)C=C

Origin of Product

United States

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